Butyl 4-benzylmorpholine-2-carboxylate
Description
Butyl 4-benzylmorpholine-2-carboxylate is a morpholine-derived ester compound featuring a benzyl group at the 4-position of the morpholine ring and a butyl ester group at the 2-position.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
butyl 4-benzylmorpholine-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-2-3-10-20-16(18)15-13-17(9-11-19-15)12-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3 |
InChI Key |
LEXIHPWYDPXDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Butyl 4-benzylmorpholine-2-carboxylate typically involves the reaction of 4-benzylmorpholine-2-carboxylic acid with butanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Butyl 4-benzylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound's structure allows it to act as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes. Research is ongoing to explore its efficacy against various diseases, including cancer and neurological disorders .
- Enzyme Interaction Studies : Investigations into its binding affinity and selectivity towards biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.
-
Organic Synthesis
- Intermediate in Synthesis : Butyl 4-benzylmorpholine-2-carboxylate serves as an important intermediate in the synthesis of other complex organic molecules, including chiral morpholines which are valuable in various chemical reactions .
- Synthesis Methods : Various synthetic pathways exist for producing this compound, including reactions involving 4-benzylmorpholine-2-carboxylic acid with butanol in the presence of catalysts.
-
Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Research has shown that it may reduce inflammation in animal models, suggesting its utility in developing anti-inflammatory medications.
Case Studies and Research Findings
- Synthesis of Enantiomers : A study on the asymmetric synthesis of morpholine derivatives highlighted the use of this compound as a key intermediate, showcasing its importance in producing enantiomerically pure compounds for pharmaceutical applications .
- Biological Evaluations : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation, suggesting its potential role as an anticancer agent .
- Mechanism of Action : The interaction mechanism involves binding to specific enzymes or receptors, leading to modulation of their activity. This characteristic is critical for drug design aimed at enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of Butyl 4-benzylmorpholine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and morpholine ring can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Benzyl 4-(2-Chloroacetyl)Morpholine-2-Carboxylate
The closest structural analogue in the evidence is benzyl 4-(2-chloroacetyl)morpholine-2-carboxylate (CAS: 939411-97-9, ). Key differences include:
- Substituents : The target compound has a benzyl group at the morpholine 4-position, while the analogue has a 2-chloroacetyl group.
- Ester Group : The target uses a butyl ester, whereas the analogue employs a benzyl ester.
Applications: Morpholine derivatives are often used as intermediates in drug synthesis.
Butyl Esters: Butyl Acrylate and Butyl Acetate
Butyl esters share the butyl ester moiety with the target compound but lack the morpholine-benzyl backbone.
2.2.1 Butyl Acrylate (CAS 141-32-2, –2, 6–10)
- Physical Properties :
- Toxicity :
2.2.2 Butyl Acetate (CAS 123-86-4, )
- Physical Properties :
- Boiling Point: 126°C
- Density: 0.8825 g/cm³
- Solubility: Miscible with organic solvents, low water solubility.
Key Differences : The morpholine-benzyl structure in the target compound likely reduces volatility and increases thermal stability compared to simple butyl esters.
Glycol Ethers and Acetates: Butyl Carbitol Acetate
Butyl carbitol acetate (C₁₀H₂₀O₄, –5) is a high-boiling solvent with applications in coatings and inks.
Data Tables
Table 1: Physical-Chemical Properties Comparison
Table 2: Toxicity and Environmental Data
| Compound | Acute Oral LD₅₀ (Rat) | Skin Irritation | Environmental Persistence |
|---|---|---|---|
| Butyl Acrylate | >2,000 mg/kg | Severe | Readily biodegradable |
| Butyl Acetate | >5,000 mg/kg | Mild | Low persistence |
Regulatory and Environmental Considerations
Biological Activity
Butyl 4-benzylmorpholine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound consists of a morpholine ring with a butyl group attached to the nitrogen atom, a benzyl group at the 4-position, and a carboxylate group at the 2-position. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions involving morpholine derivatives.
- Carboxylation reactions that introduce the carboxylate functionality at the 2-position.
- Alkylation techniques that attach the butyl group to the nitrogen atom.
These synthetic pathways highlight the versatility of this compound in organic chemistry and its potential for further modifications.
Pharmacological Potential
This compound has shown promise in various pharmacological studies:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of morpholine compounds exhibit antimicrobial properties. The presence of the benzyl group may enhance interactions with microbial cell membranes, potentially leading to increased efficacy against bacterial strains.
- Anticancer Properties : Morpholine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest it may interact with specific cellular targets involved in cancer progression.
- Cognitive Enhancement : Research indicates that morpholine-based compounds may have cognitive-enhancing effects. These effects could be attributed to their ability to modulate neurotransmitter systems, making this compound a candidate for further investigation in neuropharmacology .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-benzylmorpholine-2-carboxylate | Similar morpholine structure; ethyl instead of butyl | Different alkoxy group affects solubility and reactivity |
| Methyl 4-benzylmorpholine-2-carboxylate | Methyl group at carboxy position | More polar; potentially different biological activity |
| tert-butyl ((4-benzylmorpholin-2-yl)methyl)carbamate | Contains a carbamate functionality | May exhibit different reactivity patterns due to carbamate |
| 4-Benzymorpholin-2-carboxylic acid | Lacks butoxy group; contains carboxylic acid | Increased acidity; potential for different interactions |
This table illustrates how variations in substituents can influence both the pharmacological properties and the overall activity of morpholine derivatives.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various morpholine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the benzene ring significantly impacted antimicrobial potency .
- Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuropharmacological Studies : Research investigating cognitive enhancers highlighted the role of morpholines in modulating neurotransmitter levels. This compound showed promising results in enhancing memory retention in animal models .
Q & A
Q. What are the established synthetic routes for Butyl 4-benzylmorpholine-2-carboxylate, and what key intermediates are involved?
The synthesis typically involves esterification of the carboxylic acid precursor (e.g., 4-benzylmorpholine-2-carboxylic acid) with butanol under acidic or coupling conditions. For example, analogous procedures for ethyl esters (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) use reflux with thionyl chloride or DCC-mediated coupling . Starting materials like 4-benzylmorpholine derivatives (CAS RN 1219426-63-7) with >97% purity are critical for reproducibility .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard. Mass spectrometry (MS) confirms molecular weight, while melting point analysis (e.g., mp 244–245°C for hydrochloride salts) provides additional validation . X-ray crystallography may resolve stereochemical ambiguities if chiral centers exist.
Q. How should stability studies be designed to assess storage conditions?
Conduct accelerated stability testing under varying pH (1–13), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and track byproducts using LC-MS. Hydrolytic stability of the ester group is a key focus, given the compound’s sensitivity to acidic/basic conditions .
Advanced Research Questions
Q. What strategies optimize yield and selectivity in large-scale synthesis?
Reaction optimization includes:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenolysis of benzyl groups.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification. Reference analogous quinoline carboxylate syntheses, where yield improvements (e.g., 60% → 85%) were achieved via microwave-assisted heating .
Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?
Chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution using lipases (e.g., Candida antarctica) are effective. For instance, (R)-4-benzyloxazolidine-2-thione (CAS RN 190970-58-2) was resolved using chiral chromatography, highlighting the importance of stereochemical analysis in related morpholine derivatives .
Q. What mechanistic insights explain its potential bioactivity in biological systems?
Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with biological targets like enzymes or receptors. Experimental validation involves fluorescence polarization assays to measure binding affinity. The trifluoromethyl-benzothiophene carboxylate analog demonstrated bioactive properties via similar methodologies .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported solubility profiles across studies?
Variations may arise from polymorphic forms or salt formation (e.g., hydrochloride vs. free base). Replicate experiments under standardized conditions (e.g., USP buffer systems) and characterize crystalline forms via X-ray diffraction. For example, solubility differences between 4-benzylmorpholine-2-carboxylic acid and its hydrochloride salt (CAS RN 135072-15-0) highlight salt-dependent solubility .
Q. Why do catalytic coupling reactions yield inconsistent results in derivative synthesis?
Trace impurities (e.g., residual palladium in starting materials) or moisture sensitivity of intermediates may cause variability. Implement rigorous purification (e.g., column chromatography, recrystallization) and inert atmosphere protocols. Refer to quinoline derivative syntheses, where Pd contamination was mitigated via chelating resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
